molecular formula C9H12ClNO B12969668 (S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol

(S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol

Cat. No.: B12969668
M. Wt: 185.65 g/mol
InChI Key: CVZQAXGCNWNQJE-SECBINFHSA-N
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Description

(S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol typically involves the reaction of 3-chloro-4-methylbenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to yield the desired amino alcohol. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-4-methylbenzaldehyde or 3-chloro-4-methylbenzoic acid.

    Reduction: Formation of 3-chloro-4-methylaniline.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-chloro-4-methylphenyl)ethanol: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-Chloro-4-methylphenylamine: Lacks the hydroxyl group, leading to different reactivity and applications.

    2-Amino-2-(4-methylphenyl)ethanol: Lacks the chlorine atom, affecting its chemical and biological properties.

Uniqueness

(S)-2-Amino-2-(3-chloro-4-methylphenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(2S)-2-amino-2-(3-chloro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H12ClNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

CVZQAXGCNWNQJE-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CO)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CO)N)Cl

Origin of Product

United States

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